![molecular formula C26H22N4O2S2 B2759277 3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-50-3](/img/structure/B2759277.png)
3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
The compound is a derivative of benzo[d]thiazole-2-thiol bearing a 2-oxo-2-substituted-phenylethan-1-yl group . It is part of a library of fifteen similar compounds that were designed, synthesized, and evaluated as potential quorum sensing inhibitors .
Synthesis Analysis
The synthesis of these compounds involved the design and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . The exact synthesis process of the specific compound you mentioned is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of these compounds was determined using 1H-NMR, 13C-NMR, and HRMS (ESI) . Unfortunately, the specific structural details of the compound you mentioned are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
Compounds with structures incorporating elements such as triazole, thiazole, and benzo[d]thiazol units are widely studied for their synthesis methods and properties. For example, compounds involving triazole and thiazole moieties have been synthesized using various catalysts and conditions, aiming for high yields and eco-friendly procedures (Karimi-Jaberi et al., 2012). Such synthetic strategies could potentially be applied to the synthesis of the compound , leveraging specific catalysts and conditions for optimal results.
Applications in Research
Organic Photovoltaics : Compounds with benzo[d]thiazol and related heterocyclic frameworks have been explored as donor materials in organic photovoltaics. The incorporation of these units into polymer donors has been shown to impact the physical, optical, and electrochemical properties, contributing to the efficiency of solar cells (Lee et al., 2020). This suggests potential research applications of the queried compound in the development of new materials for energy conversion.
Anticancer and Antitumor Agents : The structural features of triazole and thiazole derivatives have been associated with promising anticancer and antitumor activities. Studies have identified compounds with such moieties exhibiting significant activity against various cancer cell lines, highlighting the potential of these structures in medicinal chemistry and drug design (Gomha et al., 2016). The detailed exploration of the compound could lead to new insights into its potential as an anticancer agent.
Corrosion Inhibition : Benzimidazole derivatives, which share some structural similarities with the compound , have been studied for their corrosion inhibition performance on metals. Such studies reveal the potential application of these compounds in protecting metals from corrosion, especially in acidic environments (Yadav et al., 2013). Research into the corrosion inhibition properties of the specified compound could provide valuable insights for industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication .
Mode of Action
The compound interacts with its target by binding to the active site of the LasB system . This interaction inhibits the quorum sensing pathways, thereby disrupting bacterial communication . The compound has shown promising inhibitory activities with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The compound’s action results in the inhibition of quorum sensing in bacteria, which disrupts their ability to communicate and coordinate behaviors . This can lead to a reduction in biofilm formation and virulence production, potentially making the bacteria less pathogenic .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its growth inhibitory activities . .
properties
IUPAC Name |
3-[[5-phenacylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-22(20-11-5-2-6-12-20)18-33-25-28-27-24(29(25)16-15-19-9-3-1-4-10-19)17-30-21-13-7-8-14-23(21)34-26(30)32/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCIQAXUGRWBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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